molecular formula C18H13N5O4S B2665937 N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide CAS No. 1351596-34-3

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Cat. No.: B2665937
CAS No.: 1351596-34-3
M. Wt: 395.39
InChI Key: LQKWXKYYSPVRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 2. This oxadiazole moiety is linked via a methyl group to an oxazole ring, which is further functionalized at position 2 with a thiophene-3-carboxamido substituent and at position 4 with a carboxamide group.

The synthesis of such compounds typically involves multi-step reactions, including oxime formation, cyclization, and coupling reactions. For example, outlines the synthesis of a structurally related isoxazole-thiophene derivative via sequential oxime generation, oxidative cyclization, and hydrolysis .

Properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O4S/c24-16(12-6-7-28-10-12)22-18-20-13(9-26-18)17(25)19-8-14-21-15(23-27-14)11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,19,25)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKWXKYYSPVRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=COC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C14H11N3O2S
  • Molecular Weight : 273.32 g/mol
  • CAS Number : Not specified in the sources.

Structure

The compound features a complex structure comprising an oxadiazole ring, a thiophene moiety, and carboxamide functional groups that contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. Specifically, compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). For instance, studies have demonstrated that certain oxadiazole derivatives possess low minimum inhibitory concentrations (MIC) against Mtb strains, suggesting their potential as anti-tubercular agents .

Anticancer Properties

Oxadiazole derivatives have been investigated for their anticancer activities. A study highlighted the structure-activity relationship (SAR) of 3-phenyl-1,2,4-oxadiazole derivatives which showed promising results in inhibiting cancer cell proliferation. The mechanism is believed to involve the induction of apoptosis in cancer cells through various pathways .

Enzyme Inhibition

Recent findings reveal that compounds similar to this compound act as inhibitors of specific enzymes such as the main protease (Mpro) of SARS-CoV-2. These compounds demonstrated IC50 values in the micromolar range, indicating their potential utility in antiviral drug development .

Study 1: Anti-Tuberculosis Activity

A study conducted by Parikh et al. (2020) synthesized substituted 1,2,4-oxadiazoles and evaluated their anti-tubercular activity. The most potent derivative exhibited an MIC of 0.25 µg/mL against the wild-type strain H37Rv, showcasing the therapeutic potential of oxadiazole-containing compounds in treating tuberculosis .

Study 2: Anticancer Activity

In a comparative study on various oxadiazole derivatives for anticancer activity, compounds were tested against several cancer cell lines. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity against breast and lung cancer cells. One compound demonstrated an IC50 value as low as 10 µM in MCF7 breast cancer cells .

Study 3: Enzyme Inhibition Mechanism

Research investigating the inhibitory effects on SARS-CoV-2 Mpro revealed that certain oxadiazole derivatives bind effectively to the enzyme's active site. Molecular docking studies provided insights into their binding affinities and suggested a promising strategy for designing antiviral agents targeting viral proteases .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Mycobacterium tuberculosis
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibited SARS-CoV-2 main protease

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide can be contextualized by comparing it to analogous compounds reported in the literature. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Bioactivity / Applications Reference
Target Compound 3-Phenyl-1,2,4-oxadiazole, oxazole, thiophene-3-carboxamido, carboxamide Not explicitly reported (inferred potential in drug discovery) -
SN00797439 (N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide) 3-Phenyl-1,2,4-oxadiazole, pyrrolidine carboxamide, 4-chlorophenyl Antiparasitic (>70% reduction in xL3 motility; coiled phenotype)
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide 4-Methoxyphenyl-1,2,4-oxadiazole, thiazole, oxazole, carboxamide Unknown (structural similarity suggests kinase or protease inhibition)
5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide Phenyl-isoxazole, nitro-thiazole, carboxamide Screened for bioactivity (MLS ID: MLS001216877)
Compound 45 () 3-Methyl-1,2,4-oxadiazole, benzamide, nitrophenyl Investigated for cancer/viral infection treatment

Key Observations

Core Heterocycles :

  • The target compound’s 1,2,4-oxadiazole-oxazole-thiophene triad distinguishes it from analogs like SN00797439 (oxadiazole-pyrrolidine) and ’s methoxyphenyl-oxadiazole-thiazole. The oxazole and thiophene groups may enhance π-π stacking and hydrogen-bonding interactions in biological targets compared to pyrrolidine or thiazole derivatives .

Thiophene’s sulfur atom may also facilitate hydrophobic interactions . The methoxy group in ’s compound could enhance solubility relative to the target’s unsubstituted phenyl group, though at the cost of reduced metabolic stability .

The target compound’s thiophene substituent may modulate activity against different parasitic targets or improve selectivity . ’s Compound 45, with a nitrophenyl group, suggests that electron-withdrawing substituents could be leveraged for cytotoxic effects, whereas the target’s electron-donating thiophene might favor antiviral or anti-inflammatory pathways .

By contrast, ’s isoxazole-thiophene derivatives employ rigid cyclization steps for stability .

Q & A

Basic: What are the established synthetic routes for preparing N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Oxadiazole Core Formation : Cyclization of precursors like α-haloketones and amides under basic conditions (e.g., K₂CO₃ in DMF) to form the 1,2,4-oxadiazole ring .
  • Thiophene Carboxamide Integration : Coupling thiophene-3-carboxylic acid derivatives with oxazole intermediates via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Methyl Linker Attachment : Alkylation using (3-phenyl-1,2,4-oxadiazol-5-yl)methyl chloride in the presence of a base (e.g., NaH) to connect the oxadiazole and oxazole moieties .
  • Purification : Recrystallization from ethanol/DMF mixtures yields the final compound. Yields range from 60–76%, depending on substituent steric effects .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1680–1720 cm⁻¹, C=N at ~1600 cm⁻¹, and N-H stretches at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves chemical environments (e.g., oxadiazole methyl protons at δ 4.2–4.5 ppm; thiophene protons at δ 7.1–7.8 ppm) .
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS showing [M+H]⁺ peaks) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Substituent Variation : Replace phenyl (oxadiazole) or thiophene groups with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .
  • Linker Optimization : Test methyl vs. ethyl linkers to assess steric flexibility .
  • Bioassay Integration : Screen analogs against therapeutic targets (e.g., cancer cell lines, viral proteases) to correlate structural changes with activity .
  • Computational Modeling : Use docking studies to predict binding affinities to targets like kinase domains or viral enzymes .

Advanced: How can conflicting data in synthesis yields or purity be resolved?

Answer:

  • Reaction Condition Analysis : Compare solvent polarity (DMF vs. THF) and base strength (K₂CO₃ vs. NaH) to optimize intermediates .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., incomplete cyclization or hydrolysis) and adjust reaction times/temperatures .
  • Reproducibility Checks : Validate protocols across labs, noting humidity sensitivity (e.g., oxadiazole intermediates may hydrolyze in moist conditions) .

Advanced: What mechanistic insights guide the compound’s potential antiviral or antitumor activity?

Answer:

  • Target Hypothesis : The oxadiazole and thiophene motifs are known to inhibit kinases or viral polymerases. For example, oxadiazoles disrupt ATP-binding pockets in kinases .
  • Enzymatic Assays : Test inhibition of viral proteases (e.g., SARS-CoV-2 Mpro) or tumor-associated kinases (e.g., EGFR) using fluorescence-based assays .
  • Cytotoxicity Profiling : Compare IC₅₀ values in normal vs. cancer cells to assess selectivity .

Advanced: How can reaction conditions be optimized to enhance yield and scalability?

Answer:

  • Catalyst Screening : Test Pd/C or CuI for coupling steps to reduce side reactions .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for safer scale-up .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 h to 1 h) for cyclization steps .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

  • pH Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.